3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione
CAS No.:
Cat. No.: VC9077398
Molecular Formula: C26H20ClN3O2S
Molecular Weight: 474.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H20ClN3O2S |
|---|---|
| Molecular Weight | 474.0 g/mol |
| IUPAC Name | 3-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-1-(4-ethylphenyl)pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C26H20ClN3O2S/c1-2-16-8-11-19(12-9-16)30-23(31)15-22(25(30)32)33-26-28-21-13-10-18(27)14-20(21)24(29-26)17-6-4-3-5-7-17/h3-14,22H,2,15H2,1H3 |
| Standard InChI Key | NYZKEPSXWQDKDK-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
| Canonical SMILES | CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Introduction
Structural Characteristics and Molecular Identification
Core Architecture and Functional Groups
The compound’s structure comprises three distinct moieties:
-
A 6-chloro-4-phenylquinazolin-2-yl group, which forms the central heterocyclic scaffold.
-
A sulfanyl (-S-) linker bridging the quinazoline core to a pyrrolidine-2,5-dione ring.
-
A 4-ethylphenyl substituent attached to the pyrrolidine nitrogen.
The quinazoline nucleus, a bicyclic system fused from benzene and pyrimidine rings, is substituted at position 4 with a phenyl group and at position 6 with a chlorine atom . The sulfanyl group at position 2 connects to the pyrrolidine-2,5-dione, a five-membered lactam ring with ketone functionalities at positions 2 and 5. The 4-ethylphenyl group introduces hydrophobicity, potentially influencing membrane permeability.
Stereochemical Considerations
While the compound’s 3D conformation (as depicted in PubChem’s interactive model ) suggests a planar quinazoline core, the pyrrolidine ring may adopt non-planar configurations due to sp³-hybridized carbons. Computational models predict moderate flexibility at the sulfanyl bridge, allowing rotational freedom between the quinazoline and pyrrolidine units .
Spectroscopic and Computational Identifiers
-
IUPAC Name: 3-(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl-1-(4-ethylphenyl)pyrrolidine-2,5-dione .
-
SMILES:
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5.
The SMILES string explicitly encodes the connectivity: the ethylphenyl group (CCC1=CC=C(C=C1)) links to the pyrrolidine-dione (N2C(=O)CC(C2=O)), which connects via a sulfur atom (S) to the quinazoline (C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5).
Synthesis and Manufacturing
Synthetic Pathways
Although detailed protocols are proprietary, VulcanChem outlines a multi-step strategy likely involving:
-
Quinazoline Core Formation: Condensation of 2-aminobenzonitrile derivatives with benzaldehyde derivatives under acidic conditions to construct the quinazoline backbone .
-
Chlorination: Electrophilic substitution at position 6 using chlorinating agents (e.g., ) .
-
Sulfanyl Bridge Installation: Thiolation of the quinazoline at position 2 via nucleophilic aromatic substitution (SNAr) with a pyrrolidine-2,5-dione-thiol intermediate.
-
N-Alkylation: Introduction of the 4-ethylphenyl group to the pyrrolidine nitrogen using a Williamson ether synthesis analog.
Critical Reaction Parameters
-
Temperature: SNAr reactions typically require elevated temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO.
-
Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may enhance thiolate ion reactivity.
Analytical Validation
Post-synthesis, the compound’s purity and structure are confirmed through:
-
High-Performance Liquid Chromatography (HPLC): Purity >95%.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Signals at δ 7.8–8.2 ppm (quinazoline aromatic protons), δ 4.1–4.3 ppm (pyrrolidine CH₂), and δ 1.2–1.4 ppm (ethyl CH₃).
-
¹³C NMR: Carbonyl peaks at δ 170–175 ppm (pyrrolidine dione C=O).
-
Physicochemical Properties
Thermodynamic and Solubility Profiles
The high LogP value indicates significant lipophilicity, suggesting preferential partitioning into lipid membranes. Limited aqueous solubility may necessitate formulation with solubilizing agents (e.g., cyclodextrins) for in vivo studies.
| Parameter | Description | Source |
|---|---|---|
| GHS Pictogram | Warning (Exclamation Mark) | VulcanChem |
| Hazard Statements | H315, H319, H335 | VulcanChem |
| Precautionary Measures | P261, P305+P351+P338 | VulcanChem |
The compound is labeled as harmful if inhaled (H335) and causes skin/eye irritation (H315/H319). Personal protective equipment (PPE) including gloves and goggles is mandatory during handling.
Comparative Analysis with Analogous Compounds
| Compound Name | Molecular Weight | LogP | Key Structural Difference |
|---|---|---|---|
| 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione | 474.0 | 3.2 | 4-Ethylphenyl group |
| 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | 490.0 | 2.8 | Ethoxy (-OCH₂CH₃) vs. ethyl (-CH₂CH₃) |
The ethyl substitution confers greater hydrophobicity compared to the ethoxy analog, potentially altering bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume